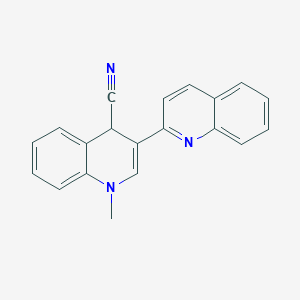

1'-Methyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE is a complex organic compound belonging to the quinoline family

Preparation Methods

The synthesis of 1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the Friedländer condensation, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst . Another approach is the synthesis from anthranilic acid derivatives, which involves cyclization reactions under specific conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE can be compared with other quinoline derivatives, such as:

4-Hydroxy-2-quinolones: These compounds have similar biological activities but differ in their chemical structure and reactivity.

1H-Pyrazolo[3,4-b]quinolines: These compounds are known for their fluorescent properties and are used in different applications compared to 1-METHYL-3-(2-QUINOLYL)-1,4-DIHYDRO-4-QUINOLINECARBONITRILE.

2,3’-Biquinolyl derivatives: These compounds exhibit unique regioselectivity in nucleophilic addition reactions, which distinguishes them from the compound .

Biological Activity

1'-Methyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound belongs to the biquinoline family, characterized by its unique structure that contributes to its biological activity. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in cells, which can lead to various diseases.

Antimicrobial Effects

Studies have shown that this compound possesses antimicrobial properties against a variety of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and apoptotic markers.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : It can alter the expression levels of genes associated with inflammation and cell survival.

- Interaction with Cellular Membranes : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers such as caspase-3 activation.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 60 |

Properties

Molecular Formula |

C20H15N3 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-methyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile |

InChI |

InChI=1S/C20H15N3/c1-23-13-17(16(12-21)15-7-3-5-9-20(15)23)19-11-10-14-6-2-4-8-18(14)22-19/h2-11,13,16H,1H3 |

InChI Key |

BNNILAUPXGFLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(C2=CC=CC=C21)C#N)C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.